LogP Tuning: 2.0 LogP Likely Avoids Benoxaprofen-Associated Hepatotoxicity Risk While Retaining Membrane Permeability
The computed LogP of Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is 1.9985 , placing it in an optimal intermediate lipophilicity range. In contrast, the structurally related NSAID benoxaprofen possesses a LogP of 4.1 [1] and was withdrawn due to fatal hepatotoxicity attributed to excessive hepatic accumulation. The ~2.1 LogP unit reduction in the target compound compared to benoxaprofen is expected to diminish hepatic retention and hepatotoxic risk [2], while the ~1.2 LogP unit increase relative to the unsubstituted analog (LogP 0.77) maintains sufficient membrane permeability for intracellular target engagement.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.9985 (calculated) |
| Comparator Or Baseline | Benoxaprofen: LogP = 4.1; Unsubstituted methyl benzoxazole acetate (CAS 13610-50-9): LogP = 0.77 |
| Quantified Difference | 2.1 LogP units lower than benoxaprofen; 1.2 LogP units higher than unsubstituted analog |
| Conditions | In silico calculated partition coefficient (XLogP3 or similar algorithm) |
Why This Matters
A LogP of ~2.0 is within the optimal range (1–3) for oral drug candidates, balancing membrane permeability with aqueous solubility and reduced hepatotoxicity risk. Procuring this specific compound enables LogP‑guided lead optimization that cannot be achieved with unsubstituted or excessively lipophilic analogues.
- [1] Human Metabolome Database. Showing metabocard for Benoxaprofen (HMDB0248956). LogP: 4.1. View Source
- [2] Taggart, A. J.; et al. Fatal cholestatic jaundice in elderly patients taking benoxaprofen. Br. Med. J. 1982. Benoxaprofen hepatotoxicity attributed to high lipophilicity and hepatic accumulation. View Source
